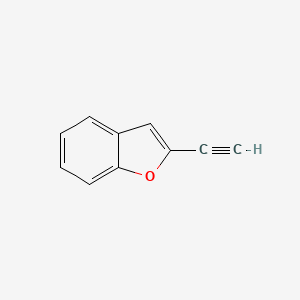

2-Ethynyl-1-benzofuran

Vue d'ensemble

Description

2-Ethynyl-1-benzofuran is a useful research compound. Its molecular formula is C10H6O and its molecular weight is 142.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Benzofuran compounds, including 2-Ethynyl-1-benzofuran, are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Biochemical Pathways

Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Analyse Biochimique

Biochemical Properties

2-Ethynyl-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor and antibacterial effects . These interactions often involve binding to specific enzymes or proteins, thereby modulating their activity. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with specific signaling pathways and inducing apoptosis . Additionally, this compound may alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, benzofuran derivatives can inhibit specific enzymes involved in cancer cell proliferation, thereby preventing tumor growth . Additionally, this compound may activate certain signaling pathways that lead to apoptosis or other cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-tumor or antibacterial activity. At high doses, it may cause toxic or adverse effects . For example, benzofuran derivatives have been shown to induce dose-related elevations in extracellular dopamine and serotonin in the brain, leading to behavioral changes in animal models . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, benzofuran derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to their biological activity . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, this compound may accumulate in certain tissues or cellular compartments, influencing its localization and activity. Understanding these processes is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, benzofuran derivatives may localize to the mitochondria, where they can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

2-Ethynyl-1-benzofuran is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings and case studies to elucidate the biological activity of this compound, focusing on its anticancer, antibacterial, and neuropharmacological properties.

Chemical Structure and Properties

This compound features a benzofuran core with an ethynyl substituent at the 2-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

- Mechanism of Action : Research indicates that derivatives of benzofuran, including this compound, can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in K562 leukemia cells .

- Caspase Activation : The activation of caspases, particularly caspases 3 and 7, is a critical pathway for apoptosis. In one study, exposure to this compound resulted in significant increases in caspase activity after prolonged exposure, suggesting strong pro-apoptotic effects .

| Compound | Caspase Activity Increase (48h) |

|---|---|

| This compound | 2.31-fold |

| Control | Baseline |

Antibacterial Activity

The antibacterial properties of benzofuran derivatives have been extensively studied.

- Activity Spectrum : this compound has shown moderate activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 16 to 64 µg/mL against standard and clinical strains .

- Inflammatory Response : Additionally, these compounds have been observed to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a role in inflammatory responses during bacterial infections .

Neuropharmacological Effects

Benzofurans are also being explored for their neuropharmacological potential.

- Monoamine Oxidase Inhibition : Certain derivatives have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), which are critical targets in treating depression and Parkinson’s disease . The selectivity of these compounds for MAO isoforms suggests potential therapeutic benefits with fewer side effects compared to existing treatments.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of benzofurans:

- Cytotoxicity Studies : A series of experiments demonstrated that modifications in the benzofuran structure could significantly alter cytotoxicity profiles against various cancer cell lines, indicating that structure-activity relationships are crucial for developing effective anticancer agents .

- In Vivo Studies : Animal models have been used to assess the efficacy of benzofuran derivatives in reducing tumor growth and improving survival rates, further supporting their potential as therapeutic agents .

- Pharmacological Profiles : Comprehensive pharmacological evaluations revealed that benzofurans exhibit a broad range of activities beyond anticancer effects, including anti-inflammatory and analgesic properties .

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that 2-Ethynyl-1-benzofuran can induce apoptosis in cancer cell lines. For instance, studies have shown that it increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death in leukemia cells.

- Antibacterial Effects : Benzofuran derivatives, including this compound, have demonstrated antibacterial properties against various pathogens. The mechanism often involves the inhibition of bacterial growth through interference with cellular processes .

- Neuropharmacological Properties : Emerging studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

Several case studies underscore the effectiveness of this compound in research settings:

- Anticancer Research : A study focused on the compound's effects on multiple cancer cell lines reported significant cytotoxicity. The findings suggested that treatment with this compound resulted in a marked increase in apoptosis rates compared to untreated controls .

- Antimicrobial Studies : In a comparative analysis of benzofuran derivatives, this compound exhibited potent activity against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .

- Neuroprotective Investigations : A recent exploration into the neuroprotective effects of benzofuran derivatives included this compound, revealing promising results in protecting neuronal cells from oxidative stress-induced damage .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Domino Sonogashira Coupling and Cyclization

A palladium/copper-catalyzed domino reaction efficiently constructs 2,3-disubstituted benzofurans. Starting from 2-ethynylphenol derivatives and (E)-1,2-diiodoalkenes, the process involves:

-

Step 1 : Intermolecular Sonogashira coupling at room temperature.

-

Step 2 : Intramolecular 5-exo-dig cyclization at 100°C to form the benzofuran core.

-

Step 3 : Double-bond isomerization to yield 2-ethynyl-1-benzofuran derivatives .

Example Reaction :

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Ethynylphenol + 1,2-diiodoalkene | Pd(OAc)₂, CuI, DMF, 100°C | 2-Ethynyl-3-alkylbenzofuran | 65–78 |

This method tolerates aryl, alkyl, and nitrile substituents, providing modular access to functionalized benzofurans .

Halogenation and Cross-Coupling

Electrophilic reagents like I₂, NBS, or NCS react with this compound derivatives to form 3-halogenated products, which serve as precursors for further functionalization:

Reaction Pathway :

-

Electrophilic attack at the ethynyl carbon.

-

Cyclization to form a 3-halo-2-amidobenzofuran.

-

Subsequent Pd-catalyzed Suzuki or Sonogashira coupling to install aryl, alkynyl, or vinyl groups .

Key Data :

| Electrophile | Catalyst | Product | Yield (%) |

|---|---|---|---|

| I₂ | None | 3-Iodo-2-amidobenzofuran | 85 |

| NBS | Pd(PPh₃)₄ | 3-Bromo-2-amidobenzofuran | 78 |

Gold-Catalyzed Cycloisomerization

Gold(I) complexes catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters into 3-iodo-2-acylbenzofurans. This method avoids gaseous CO and achieves high regioselectivity via a -iodine shift and C–O bond formation .

Mechanism Highlights :

-

Step 1 : Activation of the ethynyl group by Au(I).

-

Step 3 : Formation of the acylated benzofuran core.

Yield Range : 72–89% under mild conditions (80°C, 12 h) .

Annulative Functionalization

This compound undergoes copper-catalyzed amination with O-acylated hydroxylamines at room temperature, producing 3-aminobenzofurans. This method is notable for its:

-

Broad substrate scope (aryl, heteroaryl).

-

Compatibility with sensitive functional groups (e.g., esters, halides) .

Optimized Conditions :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethynyl-1-benzofuran, and how can reaction conditions be optimized for reproducibility?

Synthesis of this compound typically involves cyclization of substituted phenols with acetylene derivatives, followed by functionalization. For example, analogous benzofuran derivatives are synthesized via multicomponent cascade reactions under reflux with catalysts like piperidine in anhydrous ethanol . Optimization includes adjusting solvent polarity, temperature, and catalyst loading. Detailed protocols should be documented in the Experimental section of manuscripts, including reagent purity, reaction times, and purification methods (e.g., column chromatography or recrystallization) to ensure reproducibility .

Q. How should spectroscopic data (NMR, IR, MS) be interpreted to confirm the identity and purity of this compound?

- NMR : Compare chemical shifts (δ) of aromatic protons (6.5–8.0 ppm) and ethynyl protons (~2.5–3.5 ppm) with reference spectra from databases like NIST Chemistry WebBook .

- IR : Verify the presence of C≡C stretching (~2100 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).

- MS : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution mass spectrometry. Cross-reference data with PubChem or ECHA entries for analogous compounds .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Engineering controls : Use fume hoods and closed systems to minimize inhalation/contact .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use dust respirators if handling powders .

- Waste disposal : Segregate chemical waste and consult certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

Density Functional Theory (DFT) calculations can model electron density distributions to predict sites for electrophilic/nucleophilic attacks (e.g., ethynyl group reactivity). Molecular docking studies against protein targets (e.g., enzymes) require optimized 3D structures (from crystallography or PubChem data ) and software like AutoDock. Validate predictions with experimental assays (e.g., enzyme inhibition) and statistical analysis (p < 0.05) .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent spectroscopic results)?

- Hypothesis testing : Replicate reactions under controlled conditions to isolate variables (e.g., trace moisture, oxygen sensitivity).

- Analytical cross-check : Use complementary techniques (e.g., HPLC-MS for purity, X-ray crystallography for structural confirmation) .

- Literature review : Compare findings with prior studies on similar benzofuran derivatives to identify systemic errors .

Q. How can this compound be functionalized for applications in coordination chemistry or materials science?

- Coordination chemistry : Utilize the ethynyl group as a ligand for metal complexes (e.g., Cu(I)-catalyzed click chemistry). Monitor coordination via UV-Vis (λmax shifts) or cyclic voltammetry .

- Materials science : Incorporate into polymers via Sonogashira coupling. Characterize thermal stability (TGA) and electronic properties (UV-Vis, conductivity measurements) .

Q. What ethical and documentation standards apply when publishing research on this compound?

- Ethics : Declare conflicts of interest and adhere to institutional safety guidelines. Avoid non-therapeutic human/animal testing without ethics board approval .

- Documentation : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Provide synthetic details for ≤5 compounds in the main text; include others in supplementary data .

- Cite original references for known compounds and validate new compounds with full spectroscopic data .

Q. Data Presentation and Analysis

Q. How should researchers present and statistically analyze spectral or kinetic data for this compound?

- Tables : Include retention times (HPLC), integration ratios (NMR), and error margins (±SD).

- Graphs : Use scatter plots for kinetic studies (e.g., reaction rate vs. temperature) with trendlines and R² values.

- Statistics : Apply t-tests or ANOVA for comparative studies; report p-values and confidence intervals .

Propriétés

IUPAC Name |

2-ethynyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPJXCBVOHBRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549990 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39165-03-2 | |

| Record name | 2-Ethynyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.